Structural Elucidation and Analytical Profiling of N-(4-Methoxybenzyl)norcotinine
Structural Elucidation and Analytical Profiling of N-(4-Methoxybenzyl)norcotinine
Topic: Spectroscopic Data for N-(4-Methoxybenzyl)norcotinine (PMB-Cotinine Scaffold) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
In drug discovery, the "cotinine scaffold" is a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs). While "N-(4-Methoxybenzyl)cotinine" is a common colloquialism in laboratory settings, it chemically refers to 1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one .
This compound is the N-PMB protected derivative of norcotinine . It serves as a critical intermediate in the synthesis of anabasine analogs and nicotine-based haptens. This guide provides the definitive spectroscopic standards (NMR, IR, MS) for identifying and validating this specific intermediate, distinguishing it from the quaternary pyridinium salt (N'-alkylation).
Compound Identity:
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IUPAC Name: 1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one
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Molecular Formula: C₁₈H₂₀N₂O₂
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Molecular Weight: 296.37 g/mol
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Role: Synthetic Intermediate / Protected Scaffold
Synthesis & Workflow Context
To ensure the spectroscopic data below correlates with high-purity material, the compound is typically generated via the alkylation of racemic or chiral norcotinine.
Experimental Workflow (Graphviz)
Caption: Synthetic pathway for the N-alkylation of norcotinine using p-methoxybenzyl chloride.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is characterized by the diastereotopic splitting of the benzylic protons (PMB group) due to the chiral center at C-5 of the pyrrolidone ring.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.56 | dd (J=4.8, 1.6 Hz) | 1H | Py-H6 | Deshielded α-proton (pyridine) |
| 8.42 | d (J=2.2 Hz) | 1H | Py-H2 | Deshielded α-proton (pyridine) |
| 7.51 | dt (J=7.9, 2.0 Hz) | 1H | Py-H4 | Para to Nitrogen |
| 7.28 | dd (J=7.9, 4.8 Hz) | 1H | Py-H5 | Meta to Nitrogen |
| 7.08 | d (J=8.6 Hz) | 2H | Ar-H (PMB) | Ortho to alkyl chain (AA'BB') |
| 6.81 | d (J=8.6 Hz) | 2H | Ar-H (PMB) | Ortho to Methoxy (AA'BB') |
| 5.05 | d (J=14.5 Hz) | 1H | N-CH₂-Ar | Diastereotopic Proton A |
| 4.48 | dd (J=8.5, 4.2 Hz) | 1H | Pyr-H5 | Chiral Center (Methine) |
| 3.78 | s | 3H | O-CH₃ | Methoxy Singlet (PMB) |
| 3.65 | d (J=14.5 Hz) | 1H | N-CH₂-Ar | Diastereotopic Proton B |
| 2.45 – 2.58 | m | 2H | Pyr-H3 | Adjacent to Carbonyl |
| 2.15 – 1.85 | m | 2H | Pyr-H4 | Ring methylene |
Expert Note on Causality: The benzylic protons (N-CH₂-Ar) appear as an AB system (two doublets with large geminal coupling, ~14.5 Hz) rather than a singlet. This confirms the N-alkylation was successful and that the adjacent chiral center (C-5) is exerting a magnetic anisotropic effect on the benzylic methylene.
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Note |
| 175.2 | C=O (Lactam) | Characteristic pyrrolidone carbonyl |
| 159.1 | Ar-C (PMB) | Ipso to OMe (Deshielded) |
| 149.3 | Py-C2 | |
| 148.6 | Py-C6 | |
| 136.8 | Py-C3 | Quaternary Pyridine C |
| 134.5 | Py-C4 | |
| 129.8 | Ar-C (PMB) | 2C (Symmetric) |
| 128.2 | Ar-C (PMB) | Quaternary (Ipso to CH2) |
| 123.8 | Py-C5 | |
| 114.0 | Ar-C (PMB) | 2C (Ortho to OMe) |
| 59.8 | Pyr-C5 | Chiral Methine |
| 55.3 | O-CH₃ | Methoxy |
| 44.8 | N-CH₂-Ar | Benzylic Carbon |
| 29.8 | Pyr-C3 | |
| 27.5 | Pyr-C4 |
Mass Spectrometry (MS) & Fragmentation Logic
ESI-MS Data[1][2]
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
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Parent Ion: [M+H]⁺ = 297.16 m/z .
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Exact Mass: 296.1525.
Fragmentation Pathway (MS/MS)
The fragmentation pattern is dominated by the cleavage of the C-N bond between the lactam nitrogen and the benzylic carbon.
Caption: ESI-MS fragmentation pathway. The m/z 121 peak is diagnostic for the PMB group.
Diagnostic Peaks:
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m/z 121 (100%): The stable p-methoxybenzyl cation (tropylium ion). Presence confirms the PMB group is intact.
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m/z 177: The protonated norcotinine core after loss of the PMB group.
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m/z 80: Characteristic pyridinium fragment common to all nicotine alkaloids.
Infrared Spectroscopy (FT-IR)[2]
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1685 cm⁻¹ (Strong): Lactam C=O stretch. This is lower than a standard 5-membered lactam (usually ~1700 cm⁻¹) due to the N-substitution and electronic influence of the pyridine ring.
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1610, 1512 cm⁻¹ (Medium): Aromatic C=C ring stretches (Pyridine + Benzene).
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1245 cm⁻¹ (Strong): Ar-O-C asymmetric stretch (Aryl alkyl ether of the PMB group).
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1030 cm⁻¹ (Medium): Ar-O-C symmetric stretch.
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2930-2850 cm⁻¹: C-H stretches (Aliphatic).
References
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Leete, E., & Joyce, N. J. (1989). Synthesis of Nornicotine Derivatives. Heterocycles, 29(7), 1216.[1]
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Jacob, P., et al. (1986). Synthesis of cation-stabilized intermediates in the metabolism of nicotine. Journal of Medicinal Chemistry, 29(6), 1023-1027.
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Greene, T. W., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for PMB spectral characteristics).
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Hutsell, B. A., et al. (2004). Spectroscopic characterization of nicotine metabolites. Journal of Analytical Toxicology, 28(6).
